Tetraheptylammonium bromide

Catalog No.
S704027
CAS No.
4368-51-8
M.F
C28H60BrN
M. Wt
490.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraheptylammonium bromide

CAS Number

4368-51-8

Product Name

Tetraheptylammonium bromide

IUPAC Name

tetraheptylazanium;bromide

Molecular Formula

C28H60BrN

Molecular Weight

490.7 g/mol

InChI

InChI=1S/C28H60N.BrH/c1-5-9-13-17-21-25-29(26-22-18-14-10-6-2,27-23-19-15-11-7-3)28-24-20-16-12-8-4;/h5-28H2,1-4H3;1H/q+1;/p-1

InChI Key

YQIVQBMEBZGFBY-UHFFFAOYSA-M

SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-]

Synonyms

N,N,N-Triheptyl-1-heptanaminium Bromide;Tetraheptylammonium Bromide; Tetraheptylammonium Bromide;Tetra(n-heptyl)ammonium Bromide

Canonical SMILES

CCCCCCC[N+](CCCCCCC)(CCCCCCC)CCCCCCC.[Br-]

As an Alkylation Reagent

THPAB can function as an alkylating agent in the synthesis of benzothiazoles. These heterocyclic compounds possess various applications, including as vulcanization accelerators in rubber, corrosion inhibitors, and dyes. A study published in the journal Synthetic Communications details the use of THPAB for the synthesis of benzothiazoles from iodoanilines and sulfur [].

As a Solvent

THPAB serves as a suitable solvent in palladium-catalyzed Suzuki and Stille coupling reactions. These reactions are fundamental tools in organic synthesis for constructing carbon-carbon bonds. A research article published in the journal Tetrahedron Letters demonstrates the effectiveness of THPAB as a solvent in the Suzuki-Miyaura coupling reactions of various aryl halides [].

Tetraheptylammonium bromide is a quaternary ammonium compound characterized by the formula C28H60BrNC_{28}H_{60}BrN. It consists of a heptylamine backbone with four heptyl groups attached to a nitrogen atom, making it a larger member of the ammonium salt family. This compound typically appears as a white crystalline solid and is soluble in water, which is a significant property for its applications in various chemical processes. Tetraheptylammonium bromide serves primarily as a phase-transfer catalyst, facilitating the transfer of ions between immiscible phases, such as organic solvents and aqueous solutions .

Data:

  • Signal Word: Warning [].
  • Hazard Statements: Causes skin irritation and serious eye irritation [].

Additional Safety Information:

  • THAB is not flammable but may decompose upon heating, releasing hazardous fumes.
  • Spills should be cleaned up promptly using appropriate absorbent materials [].
  • Refer to the safety data sheet (SDS) for THAB before handling it in the laboratory.
, particularly those involving phase transfer catalysis. It enhances the rates of reactions such as alkylation and condensation by allowing reactants to interact more effectively across different phases. This compound can also act as a source of bromide ions for substitution reactions and is involved in salt metathesis reactions to form various other salts .

Some notable reactions include:

  • Alkylation Reactions: Tetraheptylammonium bromide can catalyze the alkylation of phenols and amines.
  • Esterification: It facilitates the formation of esters from carboxylic acids and alcohols.
  • Oxidation and Reduction: The compound can be used in various oxidation and reduction processes under mild conditions .

Tetraheptylammonium bromide can be synthesized through several methods:

  • Alkylation of Ammonia: The primary method involves the alkylation of heptylamine with an appropriate alkyl halide, typically 1-bromooctane or similar compounds.
  • Salt Metathesis: Tetraheptylammonium bromide can also be produced by reacting heptyl chloride with silver bromide to form the desired salt through metathesis reactions.
  • Direct Synthesis: Another approach includes reacting heptyl alcohol with ammonium bromide under acidic conditions to yield tetraheptylammonium bromide .

Tetraheptylammonium bromide has diverse applications across various fields:

  • Phase-Transfer Catalysis: It is widely used in organic synthesis for enhancing reaction rates between aqueous and organic phases.
  • Ion-Pair Chromatography: The compound serves as an ion-pair reagent for separating ionic species in liquid chromatography.
  • Coatings and Inks: Tetraheptylammonium bromide is utilized in formulations for coatings, printing inks, and other materials due to its surfactant properties.
  • Biochemical

Research into the interaction of tetraheptylammonium bromide with various substrates has revealed its effectiveness as a phase-transfer catalyst. Studies have demonstrated that it enhances the solubility of hydrophilic compounds in organic solvents, facilitating their reactivity. Additionally, it has been explored for its potential interactions with biological membranes, which may inform its use in drug delivery systems or antimicrobial applications .

Tetraheptylammonium bromide shares similarities with other quaternary ammonium compounds but stands out due to its unique heptyl chain structure. Here are some comparable compounds:

Compound NameFormulaUnique Features
Tetrabutylammonium BromideC16H36BrNC_{16}H_{36}BrNSmaller but widely used as a phase-transfer catalyst
Tetraoctylammonium BromideC32H70BrNC_{32}H_{70}BrNLarger chain length; used similarly but less common
Cetyltrimethylammonium BromideC21H38BrNC_{21}H_{38}BrNKnown for surfactant properties; used in personal care
Benzyltrimethylammonium ChlorideC10H16ClNC_{10}H_{16}ClNUsed in organic synthesis; smaller hydrophobic group

Tetraheptylammonium bromide's longer hydrocarbon chain compared to tetrabutylammonium bromide provides enhanced solubility in nonpolar solvents while maintaining effective catalytic properties. This unique structure allows it to operate effectively in diverse chemical environments where shorter-chain analogs may not perform as well .

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4368-51-8

General Manufacturing Information

1-Heptanaminium, N,N,N-triheptyl-, bromide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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